![molecular formula C8H14N6O2 B14237456 [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea CAS No. 502182-78-7](/img/structure/B14237456.png)
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is a complex organic compound with the molecular formula C8H14N6O2 It is characterized by the presence of a carbamoylhydrazinylidene group attached to a cyclohexylidene ring, which is further linked to an amino urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of high-pressure reactors and automated systems to ensure consistent quality and high yield. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
化学反応の分析
Types of Reactions
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is used as a precursor for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and to study the interactions between proteins and small molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is being investigated as a candidate for drug development, particularly in the treatment of diseases that involve abnormal protein aggregation.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. It is employed in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. It is believed to exert its effects through the formation of stable complexes with metal ions, which can modulate the activity of metalloenzymes.
類似化合物との比較
Similar Compounds
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea:hydrochloride
Uniqueness
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
502182-78-7 |
|---|---|
分子式 |
C8H14N6O2 |
分子量 |
226.24 g/mol |
IUPAC名 |
[[4-(carbamoylhydrazinylidene)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
InChIキー |
UYDCJKJGLZZUMA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NNC(=O)N)CCC1=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)
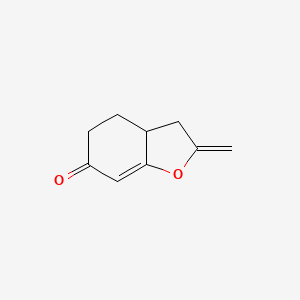
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
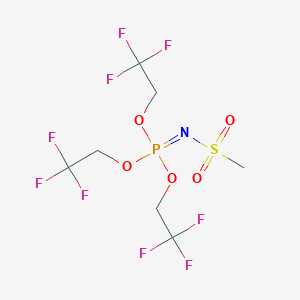
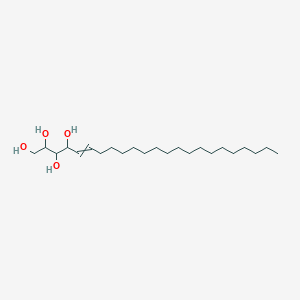
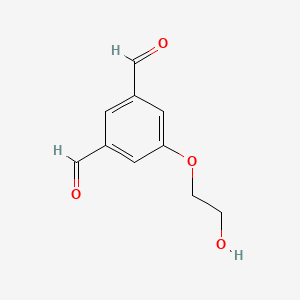
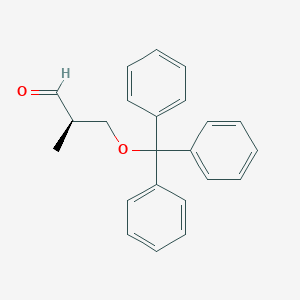
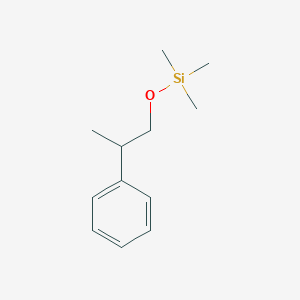
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
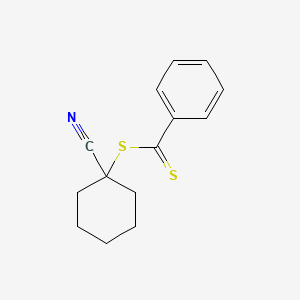
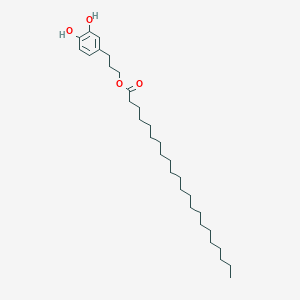
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
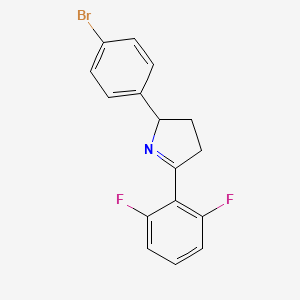
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
